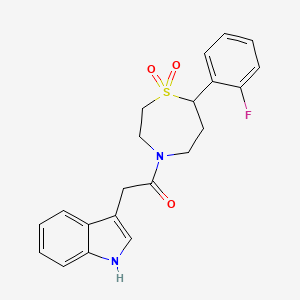
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazepane family and has shown promising results in various scientific studies.
Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of similar fluorophenyl compounds has been explored for their potential in producing pharmaceutical intermediates. For instance, the synthesis of (S)-(–)-1-(4-Fluorophenyl)ethanol, which is an intermediate in the development of antagonists for various receptors, showcases the importance of such compounds in drug development (ChemChemTech, 2022).
Synthesis of Receptor Antagonists
Compounds with fluorophenyl groups have been efficiently synthesized for applications as receptor antagonists, such as Aprepitant, an NK(1) receptor antagonist. This showcases the role of fluorophenyl compounds in creating orally active drugs for critical applications, including the treatment of conditions like nausea and vomiting associated with chemotherapy (Journal of the American Chemical Society, 2003).
Antioxidant and Antimicrobial Agents
The synthesis of novel chalcone derivatives, including those with 1H-indol-3-yl groups, has demonstrated significant antioxidant and antimicrobial activities. This suggests potential applications of similar compounds in developing new therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Anticonvulsant Agents
Derivatives of indole compounds have been synthesized and evaluated for their anticonvulsant properties. This research indicates the potential utility of compounds with indole structures in the development of new treatments for epilepsy and other seizure disorders (European journal of medicinal chemistry, 2014).
Molecular Docking Studies
Molecular docking studies of compounds containing fluorophenyl and indole groups have identified potential interactions with biological targets, suggesting applications in drug design and discovery. These studies highlight the importance of such compounds in understanding drug-receptor interactions and developing new therapeutic agents (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-28(20,26)27)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPCQYCCCEZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

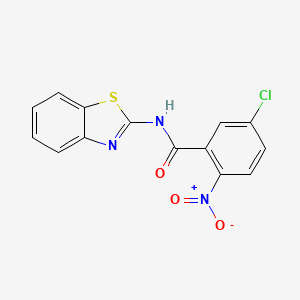
![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)
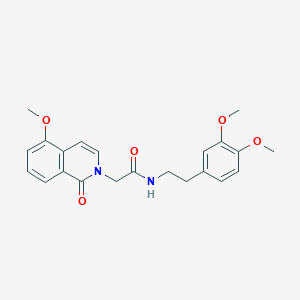

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2849519.png)
![5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B2849521.png)
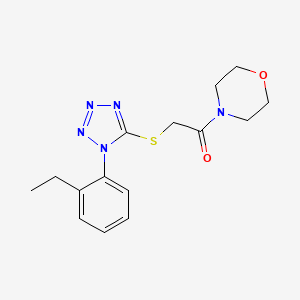
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2849524.png)
![3-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2849525.png)
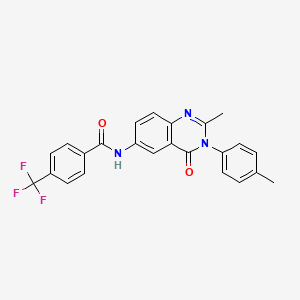
![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2849527.png)
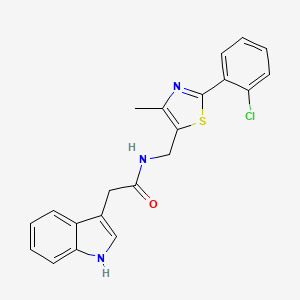
![3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2849529.png)
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2849530.png)